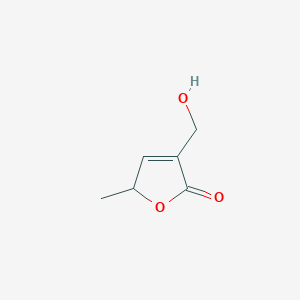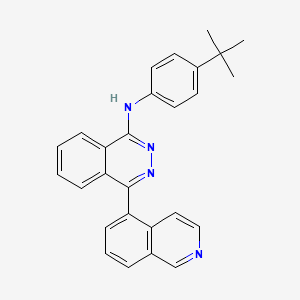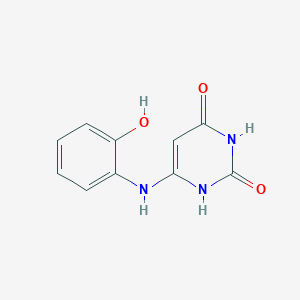
6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a hydroxyphenyl group attached to the amino group at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of chalcones with urea in the presence of a base. One common method includes the following steps :
Starting Materials: Chalcone (0.01 mol) and urea (0.01 mol).
Solvent: Anhydrous ethanol (50 ml).
Catalyst: 10% sodium hydroxide (6 ml).
Reaction Conditions: The reaction mixture is refluxed for 12 hours and then poured into ice-cold water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学研究应用
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It is known to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways that regulate these mediators, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide generation.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry.
Uniqueness
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyphenyl group enhances its anti-inflammatory activity, making it a valuable compound for further research and development in medicinal chemistry.
属性
CAS 编号 |
105147-86-2 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
6-(2-hydroxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)11-8-5-9(15)13-10(16)12-8/h1-5,14H,(H3,11,12,13,15,16) |
InChI 键 |
KROCLOCEYZOUEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=CC(=O)NC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

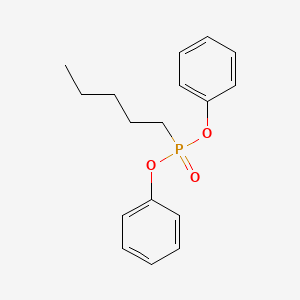
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
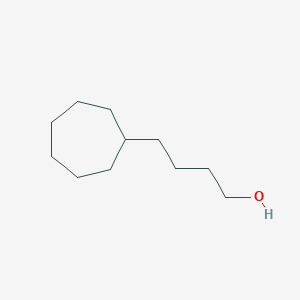
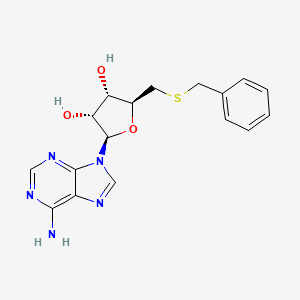
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
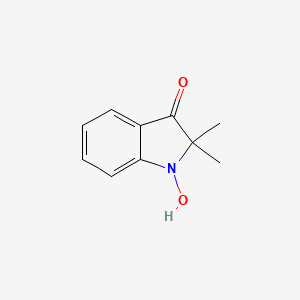
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
